Compound Description: BU08028 is a bifunctional ligand targeting both the nociceptin/orphanin FQ peptide receptor (NOP) and the μ-opioid receptor (MOP). Studies demonstrate its potent antinociceptive effects in animal models of neuropathic and inflammatory pain when administered spinally. This activity is attributed to its interaction with both NOP and MOP receptors in the spinal cord. []
Relevance: While structurally distinct from 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one, BU08028 shares the presence of a cyclopropylmethyl group. This structural motif may be relevant for binding to specific receptor targets, although the overall pharmacological profiles of the two compounds are likely different. []
Compound Description: SR16435 is another bifunctional ligand acting on both NOP and MOP receptors. Like BU08028, it exhibits potent antinociceptive activity in neuropathic and inflammatory pain models following spinal administration. [] This compound also displays reduced tolerance development compared to the traditional opioid analgesic, buprenorphine. []
Relevance: Although SR16435 shares the bifunctional NOP/MOP targeting with BU08028, it does not possess obvious structural similarities to 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one. [] Its inclusion highlights the potential for diverse chemical structures to interact with similar receptor targets and exert comparable biological effects.
Compound Description: SCH221510 acts as a selective agonist of the NOP receptor. [] It has been investigated for its potential antinociceptive effects.
Relevance: SCH221510 exhibits significant structural similarity to 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one, particularly within the 8-azabicyclo[3.2.1]octane core. This suggests that both compounds may share a similar binding mode to NOP receptors, although the presence of different substituents could lead to variations in affinity and functional outcomes. []
Compound Description: This series of compounds acts as potent serotonin-3 (5-HT3) receptor antagonists. They have been investigated for their potential therapeutic applications in various conditions, including nausea and vomiting. Within this series, compounds with a 1-azabicyclo[2.2.2]oct-3-yl group display greater potency than those with an 8-methyl-8-azabicyclo[3.2.1]oct-3-yl group. []
Relevance: The N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives highlight the importance of the azabicyclic system for 5-HT3 receptor antagonism. While the core structure differs from 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one, the presence of the azabicyclic moiety, particularly the 8-azabicyclo[3.2.1]octane system in some derivatives, suggests potential shared pharmacophoric features. []
Compound Description: This class of compounds has been explored synthetically, but their biological activity remains largely unelaborated in the provided literature. []
Relevance: The 2-arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones share the 8-methyl-8-azabicyclo[3.2.1]octane core with 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one. This structural resemblance warrants further investigation to determine if these compounds exhibit similar or distinct biological activities. []
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Compound Description: This compound serves as a key intermediate in the synthesis of 3α-hydroxyphysoperuvine, a tropane alkaloid. [] While 3α-hydroxyphysoperuvine did not exhibit glycosidase inhibition, the biological activity of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol itself remains unclear. []
Relevance: The structure of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol is very similar to the core of 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one. The difference lies in the substitution at the 3-position. This close structural relationship highlights the potential for modifications at this position to influence biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.